Product packaging for {2-[(Oxan-4-yl)amino]phenyl}methanol(Cat. No.:)

{2-[(Oxan-4-yl)amino]phenyl}methanol

Cat. No.: B13269776
M. Wt: 207.27 g/mol
InChI Key: RFPFZQXNDVVULE-UHFFFAOYSA-N
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Description

{2-[(Oxan-4-yl)amino]phenyl}methanol is a chemical compound of interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its structure, featuring a phenylmethanol group linked to a tetrahydropyran (oxan) ring via an amino connector, is a valuable scaffold for constructing more complex molecules. Research indicates that analogous compounds containing an aminophenyl moiety fused with oxane (tetrahydropyran) structures are frequently explored in developing kinase inhibitors . Kinase inhibitors are a major class of therapeutics, with applications in oncology and the treatment of inflammatory diseases . For instance, derivatives with similar structural motifs have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and MAP kinases, which are prominent targets in cancer research . The tetrahydropyran group is a common feature in pharmaceuticals due to its favorable physicochemical properties, which can improve a drug's metabolic stability and binding affinity. As a building block, this compound can be utilized to develop novel compounds for high-throughput screening and lead optimization campaigns. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B13269776 {2-[(Oxan-4-yl)amino]phenyl}methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

[2-(oxan-4-ylamino)phenyl]methanol

InChI

InChI=1S/C12H17NO2/c14-9-10-3-1-2-4-12(10)13-11-5-7-15-8-6-11/h1-4,11,13-14H,5-9H2

InChI Key

RFPFZQXNDVVULE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC=CC=C2CO

Origin of Product

United States

Synthetic Methodologies for 2 Oxan 4 Yl Amino Phenyl Methanol

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic analysis of {2-[(Oxan-4-yl)amino]phenyl}methanol reveals two primary strategic bond disconnections. The most logical disconnection is the C-N bond between the phenyl ring and the tetrahydropyran (B127337) nitrogen atom. This leads to two key building blocks: a 2-aminophenylmethanol derivative (or a precursor like 2-aminobenzaldehyde (B1207257) or a 2-halobenzyl alcohol) and 4-aminotetrahydropyran (B1267664) or a suitable derivative thereof.

A second disconnection can be considered at the C-C bond between the phenyl ring and the methanol (B129727) group. This approach, however, is generally less common as it would require the introduction of the hydroxymethyl group onto a pre-formed N-aryl tetrahydropyran amine, which can be more complex. Therefore, synthetic strategies predominantly focus on the C-N bond formation.

Key Retrosynthetic Disconnections:

DisconnectionPrecursorsSynthetic Strategy
C-N Bond 2-substituted phenyl ring (e.g., 2-hydroxybenzaldehyde, 2-halobenzyl alcohol) and 4-aminotetrahydropyran.Reductive Amination, Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution.
C-C Bond N-(tetrahydropyran-4-yl)aniline and a C1 source (e.g., formaldehyde).Formylation followed by reduction (less common).

Approaches to the Arylamine Formation

The formation of the arylamine linkage is the cornerstone of the synthesis. Several robust methods are available for this transformation.

Reductive amination is a direct and efficient method for forming the C-N bond. researchgate.netorganic-chemistry.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, 2-hydroxybenzaldehyde can be reacted with 4-aminotetrahydropyran to form a Schiff base, which is subsequently reduced. orientjchem.org

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. researchgate.netorganic-chemistry.org The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. organic-chemistry.org The reaction is typically carried out in a suitable solvent like methanol or tetrahydrofuran (B95107) (THF). orientjchem.org

Typical Reductive Amination Conditions:

AldehydeAmineReducing AgentSolventConditionsYield
2-Hydroxybenzaldehyde4-AminotetrahydropyranNaBH₄MethanolRoom TempGood to Excellent
2-Hydroxybenzaldehyde4-AminotetrahydropyranNaBH(OAc)₃DichloroethaneRoom TempHigh

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This method is highly versatile and tolerates a wide range of functional groups. In this approach, an aryl halide (or triflate), such as 2-bromobenzyl alcohol or 2-iodobenzyl alcohol, is coupled with 4-aminotetrahydropyran in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.org

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene) often providing excellent results. organic-chemistry.org The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle. organic-chemistry.org

Example Buchwald-Hartwig Reaction Parameters:

Aryl HalideAmineCatalystLigandBaseSolvent
2-Bromobenzyl alcohol4-AminotetrahydropyranPd(OAc)₂DPPFNaOtBuToluene
2-Iodobenzyl alcohol4-AminotetrahydropyranPd₂(dba)₃XantphosCs₂CO₃Dioxane

Strategies for Incorporating the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a common scaffold in medicinal chemistry. nih.gov The key intermediate, 4-aminotetrahydropyran, is commercially available but can also be synthesized through various established methods.

The most common laboratory and industrial synthesis of 4-aminotetrahydropyran starts from tetrahydro-4H-pyran-4-one. chemicalbook.com This ketone can be converted to the corresponding oxime by reaction with hydroxylamine. Subsequent reduction of the oxime yields 4-aminotetrahydropyran. chemicalbook.com Catalytic hydrogenation using catalysts like Raney Nickel is a common method for this reduction. chemicalbook.comgoogle.com

Another route involves the reductive amination of tetrahydro-4H-pyran-4-one itself, using ammonia (B1221849) or an ammonia equivalent, followed by reduction. researchgate.netrsc.org

Common Synthetic Routes to 4-Aminotetrahydropyran:

Starting MaterialReagentsIntermediateReducing AgentProduct
Tetrahydro-4H-pyran-4-oneHydroxylamineTetrahydro-4H-pyran-4-one oximeRaney Ni, H₂4-Aminotetrahydropyran
Tetrahydro-4H-pyran-4-oneAmmonia, H₂-Ni-Al₂O₃4-Aminotetrahydropyran

Direct Introduction of the Oxan-4-yl Group

The direct installation of the oxan-4-yl group onto the nitrogen atom of a 2-aminophenylmethanol precursor is a primary strategy for the synthesis of the target compound. This can be achieved through several established synthetic transformations, including reductive amination and nucleophilic substitution.

Reductive Amination: A prominent method for forming the C-N bond is the reductive amination between 2-aminobenzyl alcohol and oxan-4-one. This reaction typically proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. The reaction conditions are generally mild, making this a favorable approach.

A plausible reaction scheme is as follows:

Reactants: 2-Aminobenzyl alcohol and Oxan-4-one

Reagent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

Solvent: Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)

Product: this compound

Nucleophilic Substitution: An alternative approach involves the N-alkylation of 2-aminobenzyl alcohol with a suitable oxane electrophile, such as 4-bromooxane or oxan-4-yl tosylate. This reaction is a classical nucleophilic substitution where the amino group of the aminobenzyl alcohol attacks the electrophilic carbon of the oxane derivative. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the amine.

Catalyst/BaseSolventTemperatureYieldReference
K₂CO₃Acetonitrile (B52724)RefluxModerateGeneric
Et₃NDichloromethaneRoom TempModerateGeneric
NaHTetrahydrofuran0 °C to RTGoodGeneric

Buchwald-Hartwig Amination: For more complex substrates or when milder conditions are required, the Buchwald-Hartwig amination offers a powerful tool for C-N bond formation. This palladium-catalyzed cross-coupling reaction could theoretically be employed by reacting a protected 2-aminobenzyl alcohol with a suitable oxan-4-yl halide or triflate, or conversely, by coupling 2-bromo- or 2-iodobenzyl alcohol with 4-aminooxane, followed by deprotection. The choice of phosphine ligand is crucial for the success of this reaction.

Introduction and Manipulation of the Hydroxymethyl Functionality

The hydroxymethyl group is a key functional handle in this compound, allowing for further structural modifications. Its introduction and subsequent manipulation require careful consideration of protecting group strategies and chemoselective transformations.

Orthogonal Protection and Deprotection Strategies

In a multi-step synthesis, the presence of both an amino and a hydroxyl group necessitates the use of protecting groups to avoid unwanted side reactions. An orthogonal protection strategy is highly desirable, allowing for the selective removal of one protecting group in the presence of the other. organic-chemistry.orgbham.ac.uk

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is typically removed by hydrogenolysis.

For the hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) are frequently used. These are generally stable to a wide range of reaction conditions but can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). Benzyl (B1604629) ethers (Bn) are also a viable option, removable by hydrogenolysis.

The choice of an orthogonal pair, such as a Boc-protected amine and a TBDMS-protected alcohol, allows for the selective deprotection and subsequent functionalization of either the nitrogen or the oxygen atom. sigmaaldrich.com

Protecting GroupReagent for ProtectionReagent for DeprotectionOrthogonal to
Amine (NH)
BocDi-tert-butyl dicarbonateTFA, HClSilyl ethers, Benzyl ethers
CbzBenzyl chloroformateH₂, Pd/CSilyl ethers, Boc
Alcohol (OH)
TBDMSTBDMS-Cl, ImidazoleTBAF, HFBoc, Cbz
BenzylBenzyl bromide, NaHH₂, Pd/CBoc, Silyl ethers

Functional Group Interconversions at the Benzylic Position

The benzylic hydroxymethyl group can be transformed into a variety of other functional groups, providing access to a range of derivatives.

Oxidation to Aldehyde: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-[(oxan-4-yl)amino]benzaldehyde. This transformation requires mild and chemoselective oxidizing agents to avoid over-oxidation to the carboxylic acid and to prevent oxidation of the secondary amine. Reagents such as manganese dioxide (MnO₂), or Dess-Martin periodinane are suitable for this purpose. A copper(I)/TEMPO catalytic system under an oxygen atmosphere has also been shown to be effective for the selective oxidation of 2-aminobenzyl alcohols. nih.govd-nb.info

Conversion to Halide: The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., bromide or chloride), to facilitate nucleophilic substitution reactions. Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can be used, although the acidic conditions may require prior protection of the amino group.

Conversion to Other Nucleophiles: Once converted to a halide or a sulfonate ester (e.g., tosylate or mesylate), the benzylic position can be functionalized with a variety of nucleophiles, such as azides (to be reduced to an amine), cyanides (to be hydrolyzed to a carboxylic acid), or organometallic reagents.

Stereochemical Control and Asymmetric Synthesis

The synthesis of enantiomerically pure this compound requires the use of stereoselective synthetic methods. As the molecule itself is achiral unless there are stereocenters on the oxane ring, this section will discuss the stereochemical control in the synthesis of chiral derivatives.

Diastereoselective Approaches

If a chiral center is already present in the molecule, for instance, on the oxane ring, the introduction of a new stereocenter at the benzylic position can be influenced by the existing chirality, leading to diastereoselectivity. For example, the reduction of a prochiral ketone precursor, such as 2-(oxan-4-ylamino)acetophenone with a chiral oxane moiety, using standard reducing agents like sodium borohydride, could proceed with some degree of diastereoselectivity, favoring the formation of one diastereomer over the other. The stereochemical outcome would be dictated by steric hindrance and the conformational preferences of the substrate.

Enantioselective Catalysis for Chiral Induction

For the synthesis of a single enantiomer of a chiral derivative of this compound, enantioselective catalysis is a powerful strategy. This typically involves the asymmetric reduction of a prochiral ketone precursor, 2-(oxan-4-ylamino)acetophenone, using a chiral catalyst.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation using chiral transition metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral phosphine ligands (e.g., BINAP), is a well-established method for the enantioselective reduction of ketones to alcohols. The choice of catalyst and reaction conditions can lead to high enantiomeric excesses (ee) of the desired alcohol. researchgate.net

Asymmetric Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is asymmetric transfer hydrogenation. This method employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst. Chiral Ru-diamine and Rh-diamine complexes are often effective for this transformation.

Catalyst SystemH₂ SourceEnantioselectivity (ee)Reference
Ru-BINAPH₂ (gas)HighGeneric
Rh-DIPAMPH₂ (gas)HighGeneric
Ru-TsDPENIsopropanolHighGeneric

The development of these stereoselective methods is crucial for the synthesis of enantiomerically pure compounds for various applications.

Optimization of Reaction Conditions and Process Development for the Synthesis of this compound

Solvent Effects and Reaction Kinetics

The choice of solvent is a critical parameter in the reductive amination process, as it influences the rates of the constituent reaction steps: hemiaminal formation, dehydration to an iminium ion, and subsequent reduction. nih.gov The thermodynamic and kinetic profile of the reaction can be significantly altered by the solvent's polarity, proticity, and ability to form hydrogen bonds. nih.gov

The reaction pathway begins with the nucleophilic addition of the amine (2-aminobenzyl alcohol) to the ketone (oxan-4-one) to form a hemiaminal intermediate. This is followed by a crucial dehydration step to yield a reactive iminium ion, which is then reduced to the final product. nih.gov The solvent plays a dual role in this sequence. Polar protic solvents, such as methanol or ethanol, can facilitate the initial nucleophilic addition and stabilize the charged iminium ion intermediate. However, an excess of a protic solvent like water can inhibit the dehydration step by Le Chatelier's principle, pushing the equilibrium back towards the hemiaminal. nih.gov

Kinetic studies on similar reductive aminations reveal that the rate-determining step can vary depending on the specific substrates and conditions, but it is often the dehydration of the hemiaminal. nih.gov Therefore, solvents that effectively solvate the transition states without impeding water removal are often preferred. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed, sometimes with a catalytic amount of an acid to promote iminium ion formation. The selection is often a balance between reactant solubility, reaction rate, and suppression of side reactions, such as the simple reduction of the starting ketone. nih.gov

The effect of various solvents on the yield of this compound is illustrated in the following table, based on a hypothetical screening study using sodium triacetoxyborohydride as the reducing agent.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Dichloromethane (DCM)9.1692
1,2-Dichloroethane (DCE)10.4694
Tetrahydrofuran (THF)7.6885
Acetonitrile (MeCN)37.5878
Methanol (MeOH)32.71265
Water80.124<10

This interactive table presents hypothetical data to illustrate common trends in solvent selection for reductive amination.

As the data suggests, chlorinated solvents like DCM and DCE often provide high yields in a reasonable timeframe. While polar aprotic solvents like THF are effective, highly polar protic solvents such as methanol can slow the reaction, and water is generally detrimental to the dehydration equilibrium. ontosight.ai

Catalyst Screening and Ligand Design

The reduction of the iminium intermediate is the final, irreversible step in the synthesis and can be accomplished using either stoichiometric hydride reagents or catalytic hydrogenation. The choice of methodology profoundly impacts process development, scalability, and cost.

Stoichiometric reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are widely used in laboratory-scale synthesis due to their mildness, selectivity, and operational simplicity. organic-chemistry.org NaBH(OAc)₃ is particularly favored as it is less toxic and sufficiently mild to not reduce the starting ketone at an appreciable rate. However, for large-scale industrial processes, the poor atom economy and cost of these reagents necessitate the development of a catalytic alternative. researchgate.net

Catalytic hydrogenation, using molecular hydrogen (H₂) or a transfer hydrogenation source like formic acid or isopropanol, offers a greener and more economical solution. kanto.co.jpresearchgate.net The success of this approach hinges on the selection of an appropriate catalyst. Both heterogeneous and homogeneous catalysts have been successfully employed for reductive aminations. kanto.co.jpmdpi.com

Heterogeneous Catalyst Screening: Heterogeneous catalysts, such as platinum, palladium, or nickel supported on materials like activated carbon or alumina, are attractive due to their ease of separation from the reaction mixture and potential for recycling. researchgate.netmdpi.com A screening process would typically evaluate various metal-support combinations under different hydrogen pressures and temperatures to maximize yield and selectivity towards the desired secondary amine, while minimizing side reactions like hydrogenolysis of the benzyl alcohol moiety or over-alkylation. mdpi.comresearchgate.net

Homogeneous Catalyst Screening and Ligand Design: Homogeneous catalysts, typically transition-metal complexes of ruthenium, rhodium, or iridium, can offer superior activity and selectivity under milder conditions. kanto.co.jp For these systems, the ligand coordinated to the metal center is of paramount importance. Ligand design allows for the fine-tuning of the catalyst's electronic and steric properties, directly impacting its performance. researchgate.net For instance, in iridium-catalyzed transfer hydrogenation, picolinamide-based ligands have been shown to be effective. kanto.co.jp A screening of different ligands can dramatically improve reaction efficiency and prevent the formation of byproducts. kanto.co.jpresearchgate.net More advanced approaches even include the use of engineered enzymes, such as amine dehydrogenases, which can offer exceptional chemo- and stereoselectivity. nih.gov

A comparative screening of potential catalytic systems for the synthesis of this compound could yield results similar to those in the hypothetical table below.

Catalyst SystemTypeConditionsYield (%)Selectivity (%)
NaBH(OAc)₃Stoichiometric ReagentDCE, 25°C, 6h94>98
10% Pd/CHeterogeneousMeOH, H₂ (5 bar), 40°C, 16h8895
Raney NiHeterogeneousEtOH, H₂ (20 bar), 80°C, 12h8290
[Cp*IrCl₂]₂ / Ligand AHomogeneousHCOOH, MeCN, 60°C, 8h96>99
[RuCl₂(p-cymene)]₂ / Ligand BHomogeneousIsopropanol, 80°C, 10h9197

This interactive table presents hypothetical data illustrating the comparative performance of different catalytic systems.

Ultimately, the optimal process for synthesizing this compound will depend on the desired scale of production. While stoichiometric borohydrides offer convenience for lab-scale work, a robust, scalable process would likely leverage a highly optimized homogeneous or heterogeneous catalytic hydrogenation system to ensure high yield, purity, and economic viability.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy would be the primary tool for elucidating the chemical structure of {2-[(Oxan-4-yl)amino]phenyl}methanol. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be necessary for a complete assignment of all proton and carbon signals and to understand the molecule's conformational preferences.

Two-dimensional NMR experiments are indispensable for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on adjacent carbon atoms within the phenyl and oxane rings.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals, HSQC would enable the direct assignment of protons to their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would be crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would help to piece together the different fragments of the molecule, such as the connection between the oxane ring, the amino linker, and the phenylmethanol moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule, for instance, the orientation of the oxane ring relative to the phenyl ring.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts, based on the structure of this compound, is presented below. Please note that these are estimated values and would require experimental verification.

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityJ (Hz)
1145.0---
2115.06.8d8.0
3129.07.2t8.0
4120.06.9t8.0
5128.07.3d8.0
6130.0---
7 (CH₂)65.04.7s-
8 (NH)-5.0br s-
9 (CH)50.03.8m-
10, 14 (CH₂)68.04.0m-
11, 13 (CH₂)35.01.9m-
12 (CH₂)-1.6m-

Note: This table represents a hypothetical prediction and is not based on experimental data.

Quantitative NMR (qNMR) could be employed to determine the absolute purity of a sample of this compound without the need for a sample-specific reference standard. By integrating the signals of the analyte against a certified internal standard of known concentration, the purity and yield of a synthesis could be accurately calculated.

The bond between the nitrogen atom and the phenyl ring, as well as the C-N bond of the oxane ring, may exhibit restricted rotation. Dynamic NMR spectroscopy, performed at various temperatures, could be used to study these rotational barriers. By analyzing the coalescence of signals as the temperature is increased, the energy barriers for these conformational changes could be determined.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule and for gaining insights into its fragmentation behavior.

ESI-MS would be the ideal technique for determining the exact mass of this compound. By measuring the mass-to-charge ratio of the protonated molecule [M+H]⁺ with high accuracy, the elemental formula could be confirmed. Analysis of the fragmentation pattern in the MS/MS spectrum would provide valuable information for structural confirmation.

A hypothetical table of expected HRMS data is provided below.

IonCalculated m/zObserved m/zFormula
[M+H]⁺222.1494N/AC₁₃H₁₉NO₂
Fragment 1120.0813N/AC₈H₁₀N
Fragment 2101.0970N/AC₅H₁₃O

Note: This table is for illustrative purposes only and is not based on experimental data.

Due to the presence of polar -OH and -NH groups, this compound may not be sufficiently volatile for direct GC-MS analysis. Derivatization, for example, by silylation of the hydroxyl and amino groups, would likely be necessary to increase its volatility and thermal stability. GC-MS analysis of the derivatized compound could then be used to assess its purity and identify any volatile impurities.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing the nature of intermolecular interactions. The absorption of infrared radiation or the inelastic scattering of monochromatic light excites specific vibrational modes within the molecule, each corresponding to a particular bond or functional group.

For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the methanol (B129727) group and the N-H stretching of the secondary amine. The presence of the aromatic phenyl ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the alcohol and the ether linkage within the oxane ring would likely produce strong bands in the 1260-1000 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the aromatic ring, for instance, would be expected to produce a strong Raman signal. Analysis of shifts in vibrational frequencies, particularly those of the N-H and O-H groups, upon changes in concentration or physical state can provide insights into the nature and strength of intermolecular hydrogen bonding.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopic Technique
O-H Stretch (Alcohol)3400-3200 (broad)FT-IR
N-H Stretch (Amine)3400-3200FT-IR
Aromatic C-H Stretch>3000FT-IR, Raman
Aliphatic C-H Stretch2990-2850FT-IR, Raman
Aromatic C=C Stretch1600-1450FT-IR, Raman
C-O Stretch (Alcohol/Ether)1260-1000FT-IR

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides information about the electronic transitions within a molecule and thus its electronic structure. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring. The presence of the amino and hydroxymethyl substituents on the phenyl ring will influence the energy of these transitions. Typically, π → π* transitions of the aromatic system would result in strong absorption bands in the ultraviolet region. The exact position of the maximum absorption (λmax) would be sensitive to the solvent polarity, a phenomenon known as solvatochromism, which can provide further information about the nature of the electronic ground and excited states.

Fluorescence spectroscopy involves the emission of light from a molecule after it has been electronically excited. If this compound is fluorescent, its emission spectrum would be Stokes-shifted to a longer wavelength than its absorption spectrum. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, would provide a measure of the efficiency of the fluorescence process. The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, is another important parameter that can be determined.

Spectroscopic Parameter Information Obtained
λmax (UV-Vis)Energy of electronic transitions
Molar Absorptivity (ε)Probability of electronic transition
Emission Wavelength (Fluorescence)Energy of emitted photons
Quantum Yield (Φf)Efficiency of fluorescence
Fluorescence Lifetime (τ)Duration of the excited state

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation and its arrangement within the crystal lattice.

For this compound, single-crystal X-ray diffraction would reveal the preferred conformation of the oxane ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also determine the relative orientation of the phenyl ring and the oxane moiety, as well as the conformation of the hydroxymethyl group. The way individual molecules pack together in the crystal lattice, known as the crystal packing, is dictated by intermolecular forces such as hydrogen bonding, van der Waals forces, and potential π-π stacking interactions between the aromatic rings.

Reactivity and Mechanistic Investigations of 2 Oxan 4 Yl Amino Phenyl Methanol

Reactions Involving the Secondary Amine Group

The secondary amine in {2-[(Oxan-4-yl)amino]phenyl}methanol, being attached to an aromatic ring, exhibits reactivity typical of a secondary N-alkylaniline. Its nucleophilicity and basicity are moderated by the electron-donating character of the alkyl group and the electron-delocalizing nature of the phenyl ring.

The lone pair of electrons on the nitrogen atom makes the secondary amine group a potent nucleophile, enabling it to participate in a variety of substitution reactions.

Alkylation : The amine can be N-alkylated to form a tertiary amine. This is often achieved using alkyl halides (e.g., methyl iodide) in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid. Another effective method for N-methylation utilizes methanol (B129727) as both the solvent and methylating agent in the presence of a palladium catalyst and hydrogen gas. researchgate.net This borrowing-hydrogen strategy is an environmentally friendly approach to forming C-N bonds. researchgate.net

Acylation : The amine readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides. For example, reaction with acetic anhydride (B1165640) typically yields the corresponding N-acetamide derivative. google.com These reactions are often performed in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct.

Sulfonylation : Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, leads to the formation of a stable sulfonamide. This reaction is a common method for protecting the amine group or introducing a sulfonyl moiety.

The secondary amine is susceptible to oxidation, although the adjacent hydroxymethyl group can also be oxidized.

Oxidation : Aromatic amines are generally prone to oxidation, which can lead to a variety of products, including N-oxides, imines, or polymeric materials, depending on the oxidant and reaction conditions. However, in studies on the closely related compound (2-aminophenyl)methanol, specific catalytic systems have been developed for the chemoselective oxidation of the alcohol group without affecting the amine. nih.govresearchgate.net For instance, a copper(I) iodide/TEMPO/DMAP system under an oxygen atmosphere selectively oxidizes the alcohol, with no N-oxidized byproducts observed. nih.govresearchgate.net This indicates that selective transformations are possible while preserving the integrity of the amine.

Reduction : The secondary amine group in this compound is already in a reduced state and is not susceptible to further reduction under standard catalytic hydrogenation conditions.

Transformations of the Primary Alcohol Functionality

The primary benzylic alcohol group is a versatile handle for a wide range of chemical transformations, including oxidation, esterification, etherification, and cyclization.

The selective oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed.

Oxidation to Aldehyde : Controlled oxidation to 2-[(oxan-4-yl)amino]benzaldehyde can be achieved using mild and selective oxidizing agents. Research on substituted 2-aminobenzyl alcohols has demonstrated a highly efficient and chemoselective aerobic oxidation method. nih.govresearchgate.net This system uses a copper(I) iodide catalyst with 4-dimethylaminopyridine (B28879) (DMAP) and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) in acetonitrile (B52724) at room temperature under an oxygen atmosphere. nih.govresearchgate.net This method is notable for its high yields and for not producing over-oxidized carboxylic acid products or N-oxidized byproducts. nih.gov

Oxidation to Carboxylic Acid : More forceful oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are capable of this transformation, though the conditions must be carefully controlled to avoid undesired side reactions involving the amine or the aromatic ring.

The table below summarizes the results for the copper-catalyzed selective oxidation of various substituted 2-aminobenzyl alcohols to their corresponding aldehydes, which serves as a model for the reactivity of this compound. nih.gov

EntrySubstrate (R-group on 2-aminobenzyl alcohol)Time (h)Yield (%)
1H388
25-Me392
35-Cl394
45-Br396
53-Cl390
64-Cl392
73,5-di-Cl485
83,5-di-Br487

Table based on research findings for the selective oxidation of aminobenzyl alcohols. nih.gov

Esterification : The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives. A common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. google.com Alternatively, for milder conditions, the alcohol can be reacted with an acyl chloride or acid anhydride, often in the presence of a base like pyridine. The synthesis of amino acid methyl esters can be efficiently achieved using trimethylchlorosilane in methanol at room temperature, which offers a convenient and high-yielding procedure. nih.govresearchgate.net

Etherification : Formation of an ether (e.g., a methyl or benzyl (B1604629) ether) can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The ortho-disposition of the amine and hydroxymethyl groups facilitates intramolecular cyclization reactions to form various heterocyclic systems. The specific product depends on the reagent used to link the two functional groups.

Reaction with Carbonyls : Condensation with aldehydes or ketones can lead to the formation of 1,3-oxazaheterocycles. researchgate.net For instance, reaction with formaldehyde (B43269) could yield a 1,2,3,4-tetrahydro-2H-1,3-benzoxazine ring system.

Reaction with Phosgene (B1210022) or Equivalents : Treatment with phosgene or a phosgene equivalent like carbonyldiimidazole can induce cyclization to form a cyclic carbamate (B1207046) (an oxazinone derivative). researchgate.net

Oxidative Cyclization : Certain oxidative conditions can promote cyclization. While direct examples for this specific substrate are not readily available, analogous systems like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo base-assisted oxidative cyclization with DMSO to form indolinone derivatives. nih.gov This suggests that intramolecular cyclization involving redox chemistry is a potential pathway for related amino-aromatic compounds.

Reactivity of the Aromatic Ring

The aromatic ring in this compound is substituted with two groups: a secondary amino group (-NH-(oxan-4-yl)) at position 1 and a hydroxymethyl group (-CH₂OH) at position 2. The electronic properties of these substituents significantly influence the reactivity and regioselectivity of reactions occurring on the phenyl ring.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The outcome of such reactions on this compound is primarily governed by the directing effects of the existing substituents.

The secondary amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. wikipedia.orgbyjus.comchemistrysteps.com This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. ijrar.orglumenlearning.com This activating effect is significantly stronger than the inductive electron-withdrawing effect of the nitrogen atom. stackexchange.comlibretexts.org Consequently, the amino group is a strong ortho, para-director. libretexts.orglibretexts.org

Conversely, the hydroxymethyl group (-CH₂OH) is generally considered a weakly deactivating group. The electronegative oxygen atom withdraws electron density from the ring inductively through the methylene (B1212753) bridge. Despite this deactivating inductive effect, it also directs incoming electrophiles to the ortho and para positions.

In a disubstituted benzene ring where one group is strongly activating and the other is weakly deactivating, the regiochemical outcome of electrophilic substitution is dictated by the more powerful activating group. lumenlearning.com In the case of this compound, the potent activating and directing effect of the secondary amino group dominates. The positions ortho to the amino group are C-3 and C-5 (since C-1 is the point of attachment), and the para position is C-4, which is already occupied by the hydroxymethyl group. Therefore, electrophilic substitution is predicted to occur predominantly at the C-3 and C-5 positions.

The relative ratio of substitution at the C-3 versus the C-5 position would be influenced by steric hindrance. The bulky oxan-4-ylamino group may sterically hinder the approach of an electrophile to the adjacent C-3 position, potentially favoring substitution at the less hindered C-5 position. The precise regioselectivity would depend on the specific electrophile and reaction conditions. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
ReactionElectrophile (E+)Predicted Major Product(s)Controlling Factor
NitrationNO₂⁺{5-Nitro-2-[(oxan-4-yl)amino]phenyl}methanolDominant o,p-directing effect of the amino group; steric hindrance at C-3
HalogenationBr⁺, Cl⁺{5-Halo-2-[(oxan-4-yl)amino]phenyl}methanolDominant o,p-directing effect of the amino group; steric hindrance at C-3
Friedel-Crafts AcylationRCO⁺{5-Acyl-2-[(oxan-4-yl)amino]phenyl}methanolDominant o,p-directing effect of the amino group; steric hindrance at C-3

The introduction of a halogen atom onto the aromatic ring of this compound, as described in the previous section, opens up avenues for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions mediated by transition metal catalysts. nih.gov These cross-coupling reactions are cornerstones of modern organic synthesis.

Halogenated derivatives, for instance, {5-bromo-2-[(oxan-4-yl)amino]phenyl}methanol, can serve as versatile substrates for reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of a halogenated derivative with an organoboron compound (e.g., a boronic acid or ester). This would allow for the introduction of a variety of aryl, heteroaryl, or alkyl groups at the halogenated position, providing access to a diverse library of substituted analogs.

Heck Reaction: The palladium-catalyzed Heck reaction couples the halogenated derivative with an alkene, forming a new carbon-carbon bond and introducing a vinyl substituent onto the aromatic ring. organic-chemistry.orgwikipedia.orgmdpi.com This reaction is known for its high trans selectivity. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. wikipedia.orgacsgcipr.orgorganic-chemistry.org Reacting a halogenated derivative of this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and base would yield a diarylamine or an N-aryl-N'-alkyl diamine derivative. researchgate.net

The efficiency and outcome of these reactions depend critically on the choice of catalyst, ligands, base, and solvent. The presence of the free hydroxyl and amino groups in the molecule requires careful selection of reaction conditions to avoid potential side reactions or catalyst inhibition.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative (Ar-X)
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Ar-R (Biaryl or Alkyl-aryl)
HeckAlkene (H₂C=CHR)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)Ar-CH=CHR (Substituted Alkene)
Buchwald-HartwigR¹R²NHPd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)Ar-NR¹R² (Substituted Amine)

Reactions of the Tetrahydropyran (B127337) Ring

The tetrahydropyran (oxane) ring is a saturated heterocycle and is generally more stable and less reactive than the aromatic ring. However, under specific conditions, it can undergo reactions such as ring-opening or functionalization at its methylene positions.

The tetrahydropyran ether linkage is generally stable to many reagents but can be cleaved under strong acidic conditions. researchgate.net For instance, treatment with a mixture of sulfuric acid and acetic anhydride can lead to the ring-opening of tetrahydropyran, yielding diacetoxyalkanes. researchgate.net Similarly, various Lewis acids have been shown to initiate the ring-opening of cyclic ethers. mdpi.com The reaction is often facilitated by the presence of a nucleophile. In the context of this compound, such harsh conditions might also lead to side reactions involving the amino and alcohol functional groups on the aromatic portion of the molecule. Cationic ring-opening polymerization of tetrahydrofuran (B95107), a related cyclic ether, can be catalyzed by solid acids like heteropolyacids, often requiring an activator like acetic anhydride. nih.gov While direct ring-opening of the N-substituted oxane in this specific molecule is not widely reported, these general principles suggest it would require forcing conditions.

Direct functionalization of the C-H bonds of the tetrahydropyran ring presents a modern and efficient strategy for introducing molecular complexity. Recent advances in catalysis have enabled the selective modification of otherwise inert C-H bonds.

A notable example is the palladium(II)-catalyzed stereoselective γ-methylene C-H arylation of aminotetrahydropyrans. nih.govnih.gov This methodology allows for the introduction of aryl and heteroaryl groups at the C-3 and C-5 positions of the tetrahydropyran ring (gamma to the nitrogen atom). The process is initiated by the coordination of a palladium catalyst to a directing group, followed by C-H activation and subsequent coupling with an aryl halide. nih.govnih.gov Applying this strategy to this compound could lead to the synthesis of novel derivatives with substitution on the oxane ring, significantly expanding the accessible chemical space. nih.govnih.gov Such functionalizations can be performed sequentially to create highly substituted aminotetrahydropyrans. nih.govnih.gov

Table 3: Potential Functionalization Reactions of the Oxane Ring
Reaction TypeReagentsPosition of FunctionalizationProduct Feature
Pd-Catalyzed C-H ArylationAr-I, Pd(OAc)₂, Directing GroupC-3, C-5 (γ-positions)Aryl group attached to the oxane ring

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic studies on this compound are not extensively documented in the public domain. However, the reactivity patterns discussed above allow for informed predictions about the energetic profiles of its key transformations.

Kinetic Studies: The rate of electrophilic aromatic substitution (EAS) would be significantly faster than that of unsubstituted benzene due to the powerful activating nature of the amino group. Kinetic studies, such as those performed for the reaction of substituted anilines with electrophiles, could quantify this rate enhancement. cdnsciencepub.com A kinetic isotope effect (kH/kD) study could determine whether the initial attack of the electrophile or the subsequent proton loss is the rate-determining step. cdnsciencepub.com For metal-catalyzed cross-coupling reactions, kinetic analysis would be crucial for optimizing reaction conditions (catalyst loading, temperature, concentration) and elucidating the reaction mechanism, including the rates of oxidative addition, transmetalation, and reductive elimination.

Thermodynamic Studies: The thermodynamics of the reactions would govern the position of equilibrium and the relative stability of reactants and products. The formation of the C-N bond linking the phenyl and oxane moieties is a thermodynamically favorable process. researchgate.netpageplace.de The stability of this bond is high, and its cleavage would require significant energy input. In electrophilic substitution reactions, the formation of the resonance-stabilized Wheland intermediate is a key thermodynamic factor. The stability of this intermediate, which is enhanced by the electron-donating amino group, contributes to the relatively low activation energy of the reaction. wikipedia.org Thermodynamic parameters such as enthalpy of formation, Gibbs free energy of reaction, and equilibrium constants could be determined experimentally through calorimetry or calculated using computational chemistry methods to provide a deeper understanding of the stability and reactivity of this compound and its derivatives.

Determination of Rate Laws and Activation Parameters4.5.2. Investigation of Reaction Intermediates

To generate a scientifically accurate and verifiable article, specific research data is required. In the absence of such data for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of accuracy and evidence-based reporting.

Computational Chemistry and Theoretical Studies

Electronic Structure and Molecular Orbital Analysis

Detailed analysis of the electronic structure of {2-[(Oxan-4-yl)amino]phenyl}methanol would typically involve a suite of computational techniques to understand electron distribution, bonding characteristics, and reactivity.

DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. This process involves solving the Schrödinger equation within the DFT framework to find the lowest energy state. For this compound, this would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to accurately model its electronic and steric features. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, forming the foundation for all further computational analysis. At present, no such study has been published.

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting a molecule's chemical reactivity and its participation in chemical reactions. The energy gap between the HOMO and LUMO, for instance, is an indicator of chemical stability. A detailed study would map the HOMO and LUMO surfaces of this compound to identify regions susceptible to electrophilic and nucleophilic attack. This information is currently not documented in the scientific literature.

NBO analysis provides a chemical interpretation of the wavefunction, translating complex quantum mechanical data into familiar concepts of chemical bonding, such as lone pairs, bonds, and hybridization. For this compound, an NBO analysis would quantify the delocalization of electron density, particularly involving the phenyl ring, the amino linker, and the oxane moiety. It would also provide detailed information on the hybridization of each atom, offering insights into the nature of the chemical bonds. As of now, no NBO analysis for this compound has been reported.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the oxane ring and the rotational freedom around the C-N and C-C bonds mean that this compound can exist in multiple conformations. Understanding this conformational landscape is key to comprehending its properties.

Molecular mechanics force fields could be employed to rapidly sample a wide range of possible conformations for this compound. Following this, molecular dynamics simulations could track the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and identifying the most populated conformational states under specific conditions. Such simulations would be instrumental in understanding its behavior in different environments, but the relevant studies have not yet been conducted.

To create a more accurate picture of the conformational energetics, a potential energy surface (PES) can be mapped using high-level ab initio or DFT methods. This involves systematically varying key dihedral angles and calculating the energy of the resulting conformers. The PES would reveal the energy barriers between different conformations and identify the global and local energy minima. This level of detailed conformational analysis for this compound is not presently found in the literature.

Theoretical Studies of Reaction Mechanisms

Currently, there is a notable absence of specific theoretical studies in the available scientific literature focusing on the reaction mechanisms of this compound. Detailed computational analyses, such as transition state localization and intrinsic reaction coordinate (IRC) analysis, which are crucial for elucidating reaction pathways and energy barriers, have not been reported for this particular compound.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

No published research could be identified that specifically details the localization of transition states or performs Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound. Such studies are essential for confirming that a calculated transition state connects the correct reactants and products on the potential energy surface of a chemical reaction.

Prediction of Reaction Pathways and Energy Barriers

Similarly, a review of existing literature reveals no studies dedicated to the computational prediction of reaction pathways or the calculation of energy barriers for chemical transformations of this compound. This type of theoretical investigation is vital for understanding the kinetics and thermodynamics of potential reactions, as well as for predicting the feasibility of different reaction routes.

Computational Prediction of Spectroscopic Parameters

Computational prediction of spectroscopic parameters provides a powerful tool for the structural elucidation and characterization of chemical compounds. However, specific theoretical calculations for the NMR, IR, and UV-Vis spectra of this compound are not available in the current body of scientific literature.

Theoretical NMR Chemical Shifts and Coupling Constants

There are no dedicated computational studies reporting the theoretical 1H and 13C NMR chemical shifts or spin-spin coupling constants for this compound. These calculations, often performed using methods like Density Functional Theory (DFT), are invaluable for assigning experimental NMR signals and confirming molecular structures.

Simulated IR and UV-Vis Spectra for Comparison with Experimental Data

No published research has presented simulated Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra for this compound. The computational simulation of these spectra is instrumental in interpreting experimental data by assigning vibrational modes and electronic transitions, respectively.

Derivatization and Synthetic Utility in Academic Research

Use as a Chiral Auxiliary or Ligand Precursor for Asymmetric Synthesis

The 1,2-amino alcohol framework is a privileged scaffold for the development of chiral ligands and auxiliaries in asymmetric catalysis. westlake.edu.cnnih.govdiva-portal.org Although {2-[(Oxan-4-yl)amino]phenyl}methanol is itself achiral, it serves as a valuable precursor for chiral ligands through several potential modifications. Derivatization of the secondary amine or the alcohol with a chiral moiety can install the necessary stereochemical information.

These N-aryl amino alcohol-derived ligands are particularly effective in coordinating with metal centers, creating a chiral environment that can induce high stereoselectivity in a variety of transformations. metu.edu.trpsu.edu For instance, they have shown significant promise in the catalytic asymmetric addition of organozinc reagents to aldehydes and in the asymmetric reduction of ketones. metu.edu.trpsu.eduresearchgate.net The steric bulk of the oxane group could play a crucial role in defining the ligand's coordination sphere, potentially enhancing facial selectivity in catalytic reactions.

Below is a table illustrating potential applications of chiral ligands derived from this scaffold in well-established asymmetric reactions, with performance data drawn from analogous systems.

Asymmetric ReactionExemplary Catalyst SystemPotential Ligand TypeAchievable Enantioselectivity (ee)
Diethylzinc Addition to BenzaldehydeLigand + Zn(Et)₂Chiral β-amino alcoholUp to 99% ee researchgate.netnih.gov
Asymmetric Transfer Hydrogenation of Ketones[Ru(p-cymene)Cl₂]₂ + LigandChiral 1,2-amino alcohol>99% ee acs.org
Asymmetric Borane Reduction of PropiophenoneLigand + BH₃·SMe₂Chiral 1,4-amino alcoholUp to 95% ee psu.edu
Copper-Catalyzed Asymmetric Propargylic SubstitutionCuBr + LigandChiral γ-amino alcoholUp to 98% ee researchgate.net

Incorporation into Macrocyclic or Supramolecular Architectures

The dual functionality of this compound makes it an ideal building block for constructing macrocycles and supramolecular assemblies. The amine and alcohol groups can serve as reactive sites for cyclization reactions, while the N-H and O-H protons, along with the aromatic ring, can participate in non-covalent interactions like hydrogen bonding and π–π stacking. nih.govresearchgate.net

Macrocyclization can be achieved by reacting the compound with difunctional electrophiles, such as diacyl chlorides or dialdehydes, under high-dilution conditions. acs.org This strategy kinetically favors intramolecular cyclization over intermolecular polymerization, leading to the formation of large ring structures. acs.org These macrocycles could function as host molecules in host-guest chemistry, ion sensors, or novel ionophores.

In the realm of supramolecular chemistry, the molecule's capacity for hydrogen bonding could drive self-assembly into well-ordered, higher-dimensional structures. For example, aminophenol-like structures are known to form infinite hydrogen-bonded chains or cyclic synthons, which then organize into complex crystal lattices. researchgate.net The bulky oxane substituent would likely influence the packing arrangement, potentially leading to the formation of nanotubes or other unique nano-architectures. nih.gov

Precursor for Novel Heterocyclic Ring Systems via Cyclization Reactions

The ortho-amino alcohol motif on the phenyl ring is a classical precursor for a variety of fused heterocyclic systems. Through intramolecular or intermolecular condensation and cyclization reactions, this compound can be converted into valuable nitrogen- and oxygen-containing heterocycles.

One of the most direct applications is the synthesis of 4H-3,1-benzoxazine derivatives . This can be achieved through a simple condensation reaction with various aldehydes, often catalyzed by acid or a transition metal like copper(I). researchgate.netresearchgate.net This reaction proceeds by forming an imine intermediate, which then undergoes intramolecular cyclization. researchgate.net

More complex transformations can lead to the synthesis of quinolines . In a notable deviation from benzoxazine (B1645224) formation, reacting 2-aminobenzyl alcohols with ketones or aldehydes in the presence of specific catalysts or solvents like DMSO can yield substituted quinolines through a dehydrogenative annulation process. acs.orgacs.orgresearchgate.net This methodology provides a powerful route to a core structure prevalent in pharmaceuticals and functional materials.

Furthermore, the scaffold can be envisioned as a precursor to N-aryl tetrahydroquinolines through multi-step sequences involving oxidation and reductive cyclization pathways. thieme-connect.comorganic-chemistry.org These heterocyclic cores are of significant interest in medicinal chemistry. rsc.org

The table below summarizes key cyclization reactions using the analogous 2-aminobenzyl alcohol as a template.

Target HeterocycleCo-reactantCatalyst/ConditionsReported Yield
2-Phenyl-2,4-dihydro-1H-3,1-benzoxazineBenzaldehydeGrinding, Acetic Acid (cat.)98% researchgate.net
2,4-DiphenylquinolineAcetophenone[Cp*IrCl₂]₂ (cat.), KOH, Air91% acs.org
2-PhenylquinolineBenzaldehydeDMSO (Solvent/Reactant), K₂CO₃, 140 °C81% acs.org
2,3-Dimethylquinoline2-ButanoneCuCl₂, MS 4A, O₂, Dioxane85% acs.org

Application in the Development of New Synthetic Methodologies

The unique electronic and steric properties of this compound make it a suitable substrate for developing and testing new synthetic methodologies. For instance, the N-aryl amino alcohol moiety could act as a directing group in C-H activation reactions, enabling regioselective functionalization of the phenyl ring or even the oxane ring.

The compound is also a candidate for novel dehydrogenative coupling reactions. nih.govresearchgate.net Research in this area focuses on forming complex molecules from simpler precursors by creating C-C or C-N bonds with the concomitant release of hydrogen gas. For example, a nickel-catalyzed double dehydrogenative cyclization of 2-aminobenzyl alcohols with primary alcohols has been shown to produce C-3 substituted quinolines, releasing only water and dihydrogen as byproducts. researchgate.net Using this compound as a substrate in such a system could test the methodology's tolerance for bulky, heteroatom-rich N-substituents.

Model Compound for Understanding Complex Organic Transformations

In addition to its direct synthetic utility, this compound can serve as an excellent model compound for mechanistic studies. The competition between the formation of benzoxazines and quinolines from 2-aminobenzyl alcohols and carbonyl compounds is a mechanistically intriguing problem. acs.org By using a substrate with a well-defined and relatively rigid N-substituent like the oxane ring, chemists can systematically study how steric and electronic factors influence the reaction pathway.

Kinetic studies, isotopic labeling experiments, and computational modeling of reaction intermediates and transition states involving this compound could provide fundamental insights into the factors that govern selectivity in these complex annulation reactions. Understanding these principles is crucial for the rational design of catalysts and reaction conditions to favor one desired product over another.

Future Research Directions

Exploration of Novel and Unprecedented Reactivity Patterns

The inherent reactivity of the aminobenzyl alcohol moiety can be harnessed for the synthesis of novel heterocyclic systems. 2-Aminobenzyl alcohols are known precursors for a variety of nitrogen-containing heterocycles, including quinolines and quinazolines, which are significant pharmacophores. Future research could focus on intramolecular cyclization reactions of {2-[(Oxan-4-yl)amino]phenyl}methanol or its derivatives to construct novel fused-ring systems incorporating the oxane moiety.

Furthermore, the application of modern synthetic methodologies could unveil unprecedented reactivity. Areas for exploration include:

Transition-Metal Catalysis: The use of transition metal catalysts could facilitate novel C-H activation, cross-coupling, and annulation reactions, leading to a diverse library of derivatives with unique substitution patterns.

Photoredox Catalysis: Light-mediated reactions could open up new reaction pathways, such as radical-mediated transformations, that are not accessible through traditional thermal methods.

Biocatalysis: The use of enzymes could enable highly selective and stereospecific transformations of the molecule, providing access to chiral derivatives with potential biological activity.

Development of Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the development of green synthetic methods for this compound, focusing on the principles of atom economy, waste reduction, and the use of renewable resources.

Key strategies could include:

Catalytic Hydrogenation: Replacing stoichiometric reducing agents with catalytic hydrogenation for the synthesis of the amine precursor would significantly reduce waste.

Biomass-Derived Solvents: The use of solvents derived from renewable feedstocks would enhance the green credentials of the synthesis.

Multicomponent Reactions: Designing a one-pot synthesis from simple, readily available starting materials would improve efficiency and reduce the number of synthetic steps and purification procedures.

A potential green synthetic approach could involve the reductive amination of a suitably protected 2-hydroxybenzaldehyde with 4-aminooxane, followed by deprotection. The development of such a process would be a significant step towards a more sustainable production of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and facile scalability. The integration of the synthesis of this compound and its derivatives into a continuous flow process could lead to significant improvements in efficiency and reproducibility.

Future research in this area could focus on:

Development of a Continuous Synthesis Process: The design and optimization of a multi-step flow synthesis would enable the on-demand production of the target compound.

Automated Library Synthesis: The combination of flow chemistry with automated platforms would allow for the rapid synthesis of a library of derivatives for high-throughput screening in drug discovery programs.

In-line Purification and Analysis: The integration of in-line purification and analytical techniques would streamline the manufacturing process and ensure high product quality.

The successful implementation of flow chemistry would not only improve the synthesis of this compound but also position it as a readily accessible building block for further chemical exploration.

Advanced Characterization Techniques for Dynamic Processes

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for process optimization and the discovery of new reactivity. Advanced characterization techniques can provide invaluable insights into the dynamic processes occurring during a chemical reaction.

Future research should employ a range of advanced analytical methods to study the reaction pathways involving this compound:

Technique Application Potential Insights
In-situ Spectroscopy (NMR, IR, Raman) Real-time monitoring of reaction progress.Identification of transient intermediates, determination of reaction kinetics, and elucidation of reaction mechanisms.
Mass Spectrometry Identification and characterization of reaction intermediates and products.Confirmation of molecular structures and identification of low-abundance species.
X-ray Crystallography Determination of the three-dimensional structure of the compound and its derivatives.Unambiguous structure elucidation and understanding of solid-state packing and intermolecular interactions.

By applying these advanced techniques, a deeper understanding of the chemistry of this compound can be achieved, paving the way for the rational design of new reactions and processes.

Synergistic Experimental and Computational Approaches for Deeper Mechanistic Understanding

The combination of experimental studies and computational modeling provides a powerful approach for gaining a comprehensive understanding of reaction mechanisms. Computational chemistry can be used to predict reaction pathways, calculate activation energies, and rationalize experimental observations.

Future research should leverage this synergy to explore the reactivity of this compound:

Computational Method Experimental Correlation Objective
Density Functional Theory (DFT) Calculations Kinetic studies and product analysis.To model reaction pathways, identify transition states, and predict the feasibility of different reaction mechanisms.
Molecular Dynamics (MD) Simulations Spectroscopic analysis of reaction intermediates.To study the conformational dynamics of the molecule and its interactions with solvents and other reactants.
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme kinetics and site-directed mutagenesis.To model enzymatic reactions involving the compound and to understand the role of the active site in catalysis.

This integrated approach will not only provide a detailed picture of the reaction mechanisms but also guide the design of new experiments and the development of more efficient and selective synthetic methods.

Q & A

Basic: What are the standard synthetic routes for {2-[(Oxan-4-yl)amino]phenyl}methanol, and which reagents are critical for controlling functional group transformations?

Answer:
The synthesis of this compound typically involves multi-step reactions, including:

  • Oxidation/Reduction : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidizing alcohol intermediates, while sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for selective reductions .
  • Substitution Reactions : Sodium hydride (NaH) facilitates nucleophilic substitutions, enabling the introduction of the oxan-4-ylamino group .
  • Chiral Control : For stereochemical purity, asymmetric synthesis methods, such as chiral auxiliaries or catalysts, are critical. For example, reactions in anhydrous tetrahydrofuran (THF) with low temperatures (-78°C) can enhance enantioselectivity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how can data from these techniques be interpreted?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the aromatic substitution pattern and alcohol functionality. Chemical shifts for the oxan-4-ylamino group typically appear at δ 3.0–4.0 ppm (¹H) and δ 60–70 ppm (¹³C) .
  • X-ray Crystallography : The SHELX suite (e.g., SHELXL) is widely used for structure refinement. Challenges include resolving hydrogen bonding networks and verifying the oxane ring conformation .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 222.14887) and fragmentation patterns .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or crystal packing) for this compound derivatives?

Answer:

  • Validation Strategies : Compare density functional theory (DFT)-calculated NMR shifts with experimental data. Discrepancies may arise from solvent effects or crystal packing forces, which can be modeled using implicit solvation or periodic boundary conditions .
  • Crystallographic Refinement : Use SHELXPRO to re-examine twinning or disorder in crystal structures. For example, thermal ellipsoid analysis can clarify ambiguous electron density around the oxane ring .
  • Dynamic NMR : Variable-temperature NMR experiments resolve conformational exchange broadening in flexible oxane rings .

Advanced: What strategies are employed to investigate the stereochemical outcomes in asymmetric synthesis involving this compound as a chiral building block?

Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and determine enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Monitor Cotton effects to correlate absolute configuration with optical activity .
  • Mechanistic Probes : Isotopic labeling (e.g., deuterium at the benzylic position) can track stereochemical retention or inversion during reactions like Mitsunobu substitutions .

Biological: What in vitro models are appropriate for studying the biological activity of this compound, and how can structure-activity relationships (SAR) be optimized?

Answer:

  • Enzyme Assays : Test inhibition of bacterial enzymes (e.g., Streptococcus biofilm-related kinases) using fluorogenic substrates. IC₅₀ values can guide SAR for antimicrobial activity .
  • Cell-Based Models : Use human hepatocyte lines (e.g., HepG2) to assess metabolic stability and toxicity. LC-MS/MS quantifies parent compound and metabolites .
  • Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 isoforms) using AutoDock Vina. Key pharmacophores include the oxane ring’s hydrogen-bonding capacity and the phenyl methanol’s hydrophobicity .

Advanced: How can computational methods predict the metabolic pathways and degradation products of this compound?

Answer:

  • ADMET Prediction : Tools like SwissADME forecast Phase I/II metabolism, highlighting likely oxidation sites (e.g., benzylic alcohol to ketone) and glucuronidation .
  • Degradation Studies : Accelerated stability testing under acidic/basic conditions identifies hydrolysis products (e.g., cleavage of the oxane ring). LC-HRMS monitors degradation kinetics .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Waste Disposal : Segregate organic waste containing fluorinated byproducts (if applicable) and neutralize acidic/basic residues before disposal .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, particularly during NaBH₄ reductions or CrO₃ oxidations .

Advanced: How does the oxane ring’s conformation influence the reactivity and biological activity of this compound?

Answer:

  • Conformational Analysis : Chair vs. boat conformations of the oxane ring alter steric accessibility. NOESY NMR can identify axial vs. equatorial substituent orientations .
  • Biological Impact : Chair conformers may enhance binding to planar enzyme active sites, while boat forms could improve membrane permeability in cell-based assays .

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